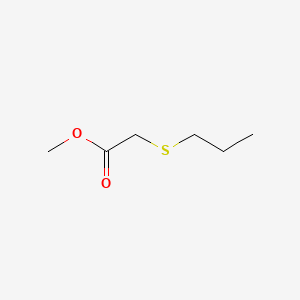

Methyl 2-(propylthio)acetate

Description

Methyl 2-(propylthio)acetate (CAS No. 20600-65-1) is a sulfur-containing ester with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol . It is characterized by a propylthio (-S-C₃H₇) group attached to the acetate backbone. The compound is typically stored under dry conditions at room temperature, though its boiling point remains undocumented in available literature .

Safety data indicate that it poses hazards including skin irritation (H315), eye irritation (H319), respiratory tract irritation (H335), and acute toxicity if ingested (H302) . These properties necessitate precautions such as avoiding inhalation, skin contact, and ingestion during handling.

Properties

IUPAC Name |

methyl 2-propylsulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-4-9-5-6(7)8-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXWZNRMCVNWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309728 | |

| Record name | Methyl 2-(propylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20600-65-1 | |

| Record name | Methyl 2-(propylthio)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(propylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(propylthio)acetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with propylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(propylthio)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, bases like sodium hydroxide.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

Methyl 2-(propylthio)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(propylthio)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include the inhibition of metabolic processes or the modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Observations:

Structural Variations :

- Thioether vs. Oxygen-Based Groups : this compound’s thioether group (-S-) distinguishes it from oxygen-containing analogues like methoxypropylacetate (ether group) . Thioethers generally exhibit higher nucleophilicity and lower polarity compared to ethers, influencing reactivity in synthesis.

- Chain Length and Substituents : 2-(Tetradecylthio)acetic acid features a long alkyl chain (C₁₄), enhancing lipophilicity, whereas this compound’s shorter chain (C₃) may improve solubility in polar solvents .

Hazard Profiles :

- This compound and Methyl 2-thienyl acetate share similar hazards (H302, H315, H319, H335), likely due to their ester and sulfur moieties .

- 2-(Tetradecylthio)acetic acid lacks acute toxicity warnings (H302) but retains skin/eye irritation risks, possibly due to its acidic nature .

Applications :

- This compound and ethyl analogues (e.g., Ethyl 2-(propylthio)acetate) serve as intermediates in synthesizing bioactive molecules, such as N-acylhydrazones and heterocyclic compounds .

- Thienyl and pyrimidine-containing derivatives (e.g., Methyl 2-thienyl acetate) are prevalent in drug discovery, highlighting the role of sulfur in modulating bioactivity .

Biological Activity

Methyl 2-(propylthio)acetate is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, including antiproliferative properties, antimicrobial activities, and its implications in therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHOS

- CAS Number : 20600-65-1

The presence of the propylthio group is significant as it may influence the compound's interaction with biological systems.

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of this compound on various cancer cell lines. The results indicate that this compound exhibits significant cytotoxicity against several types of cancer cells.

Case Study: Antiproliferative Effects

A study conducted on colon cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The MTT assay was used to evaluate cell viability, revealing:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 25 | 85 |

| 50 | 65 |

| 75 | 40 |

| 100 | 15 |

These findings suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapy .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. A study evaluated its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Results

The Minimum Inhibitory Concentration (MIC) values for this compound were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results indicate that this compound possesses significant antibacterial properties, which could be harnessed for developing new antimicrobial agents .

The biological activity of this compound may be attributed to its ability to modulate signaling pathways and influence metabolic processes within cells. The compound's sulfur moiety is thought to play a critical role in these interactions, possibly through the formation of reactive sulfur species that can affect cellular redox states and gene expression .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-(propylthio)acetate, and what experimental conditions are critical for yield optimization?

Methodological Answer: this compound is typically synthesized via a two-step process:

Thioether Formation: Reacting 2-chloroacetate derivatives with propane thiol under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like DMF or THF. Temperature control (40–60°C) is critical to minimize side reactions.

Esterification: The intermediate thioether is esterified using methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux.

Key Parameters for Optimization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time (Step 1) | 4–6 hours | Prolonged time increases disulfide byproducts |

| Solvent (Step 1) | DMF | Enhances nucleophilic substitution efficiency |

| Catalyst (Step 2) | H₂SO₄ (1–2 mol%) | Excess acid leads to hydrolysis |

| Temperature (Step 2) | 60–70°C | Higher temps risk decarboxylation |

Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Adhere to GHS guidelines and SDS recommendations for thioethers and esters:

- PPE: Nitrile gloves (tested to EN 374), chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation: Use fume hoods for synthesis and purification steps to limit inhalation exposure.

- First Aid:

- Skin Contact: Wash immediately with soap/water; apply barrier cream post-exposure .

- Eye Exposure: Rinse with water for ≥15 minutes; seek medical evaluation .

- Waste Disposal: Collect in designated containers for sulfur-containing organics; incinerate via licensed facilities to avoid environmental release .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H NMR (400 MHz, CDCl₃):

- δ 1.0–1.2 ppm (triplet, CH₃ from propylthio group).

- δ 3.7 ppm (singlet, COOCH₃).

- δ 2.5–2.7 ppm (multiplet, SCH₂CH₂CH₃).

- GC-MS: Monitor molecular ion peak at m/z 162 (C₆H₁₀O₂S) and fragmentation patterns (e.g., loss of CH₃OH, m/z 130).

- FT-IR: Key peaks at 1720 cm⁻¹ (ester C=O) and 2550 cm⁻¹ (weak S-H stretch in impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer: Contradictions often arise from unaccounted variables:

Byproduct Analysis: Use LC-MS to identify disulfides or oxidized thiols, which reduce yields. Adjust reducing agents (e.g., NaBH₄) to suppress oxidation .

Solvent Purity: Trace water in DMF hydrolyzes intermediates; pre-dry solvents over molecular sieves.

Catalyst Efficiency: Compare acid catalysts (e.g., p-TsOH vs. H₂SO₄) via kinetic studies (monitor reaction progress by TLC at 30-minute intervals).

Case Study: A 15% yield discrepancy was traced to residual HCl in intermediates, neutralized by NaHCO₃ washing prior to esterification .

Q. What advanced spectroscopic methods can elucidate the electronic effects of the propylthio group on this compound’s reactivity?

Methodological Answer:

- 13C NMR: Assess electron-withdrawing effects via carbonyl carbon shifts. Thioether groups typically deshield the adjacent carbon (δ 35–40 ppm).

- DFT Calculations: Model charge distribution using Gaussian09 with B3LYP/6-31G* basis set. Correlate HOMO-LUMO gaps with nucleophilic attack susceptibility .

- X-ray Crystallography: Resolve steric effects of the propylthio moiety on crystal packing and reactivity (if single crystals are obtainable) .

Q. How can researchers optimize this compound’s stability in long-term storage for biomedical studies?

Methodological Answer:

-

Storage Conditions:

Parameter Recommendation Rationale Temperature -20°C (under N₂) Prevents oxidative degradation Solvent Anhydrous DCM or THF Minimizes hydrolysis Light Exposure Amber glass vials Reduces radical formation -

Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH for 6 weeks) with HPLC purity checks (≥98% threshold) .

Q. What methodologies validate the absence of genotoxic impurities in this compound batches for pharmacological applications?

Methodological Answer:

Q. How do reaction solvents influence the regioselectivity of this compound in nucleophilic substitutions?

Methodological Answer:

-

Polar Protic vs. Aprotic:

Solvent Type Effect on Reactivity DMF (aprotic) Enhances SN2 pathways due to strong solvation of cations MeOH (protic) Favors SN1 mechanisms; increases racemization risk -

Kinetic Studies: Use stopped-flow UV-Vis to measure rate constants (kobs) in varying solvents. Correlate with Kamlet-Taft solvent parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.